molecular formula C6H12O B7767761 Hexanal CAS No. 861259-78-1

Hexanal

Cat. No.: B7767761
CAS No.: 861259-78-1
M. Wt: 100.16 g/mol
InChI Key: JARKCYVAAOWBJS-UHFFFAOYSA-N
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Description

Hexanal (IUPAC name: this compound; molecular formula: C₆H₁₂O) is a six-carbon aldehyde with a molecular weight of 100.16 g/mol. It is a volatile organic compound (VOC) naturally synthesized in plants via the lipoxygenase pathway, particularly during tissue disruption . Key physical properties include a melting point of 20°C, boiling point of 130–131°C, and a constant pressure heat capacity of 210.4 J mol⁻¹ K⁻¹ at 28.5 K . This compound is widely recognized for its role in food preservation, antimicrobial activity, and as a marker for lipid oxidation . Its grassy, green odor contributes to flavor profiles in foods like fruits, meats, and rice .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanal
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InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3
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InChI Key

JARKCYVAAOWBJS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC=O
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Molecular Formula

C6H12O
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DSSTOX Substance ID

DTXSID2021604
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Molecular Weight

100.16 g/mol
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Physical Description

Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley] Clear colorless liquid with an unpleasant odor; [MSDSonline], almost colourless liquid/fatty-green, grassy odour
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Boiling Point

262 °F at 760 mmHg (USCG, 1999), 129.6 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg
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Flash Point

90 °F (USCG, 1999), 25 °C (77 °F) - closed cup, 90 °F (32 °C) Open cup
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Solubility

In water, 5.64X10+3 mg/L at 30 °C, In water, 0.6 wt% (6000 mg/L) at 20 °C, Very soluble in ethanol, ethyl ether; soluble in acetone, benzene, Miscible with alcohol, propylene glycol and most fixed oils, 5.64 mg/mL at 30 °C, very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils
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Density

0.83 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8335 g/cu cm at 20 °C, Bulk density = 6.9 wt/gal at 20 °C, 0.808-0.817
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Vapor Density

3.45 (Air = 1)
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Vapor Pressure

11.3 [mmHg], Vapor pressure = 10.5 mm Hg at 20 °C, 11.3 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

66-25-1
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Melting Point

-58.2 °C, Heat of Fusion at Melting Point = 1.89X10+7 J/kmol, -56 °C
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Preparation Methods

Reaction Mechanism and Optimization

The sodium dichromate (Na₂Cr₂O₇) oxidation of hexanol (C₆H₁₃OH) to hexanal (C₅H₁₁CHO) proceeds via a radical-mediated pathway under acidic conditions. Sulfuric acid facilitates the generation of chromium(VI) intermediates, which abstract hydrogen from hexanol’s α-carbon, forming a carbonyl group. Key parameters include:

  • Temperature : 58–98°C, optimized to balance reaction rate and by-product formation.

  • Pressure : Negative pressure (-0.09 MPa) reduces boiling points, enabling continuous distillation.

  • Catalyst : Manganese sulfate (MnSO₄) at 0.25 wt% accelerates chromium(VI) regeneration, minimizing side reactions like hexyl hexanoate formation.

In a representative protocol, hexanol (170 g), MnSO₄ (0.5 g), and water (30 g) are heated under reflux with Na₂Cr₂O₇ (150 g) and H₂SO₄ (200 g). Distillation at 58–79°C yields this compound with 52% purity in the organic phase, alongside 43% unreacted hexanol.

Table 1: Performance of Sodium Dichromate Oxidation Under Varied Conditions

ParameterExample 1Example 2Example 3
Reaction Time (h)3.54.03.0
Conversion (%)56.7259.3351.1
Selectivity (%)82.1593.8178.85
By-Product (wt%)15.25.919.4

Industrial-Scale Applications and By-Product Management

Large-scale reactors employ continuous distillation to separate this compound from the reaction mixture. Unreacted hexanol is recovered via methyl tert-butyl ether (MTBE) extraction, achieving 95% recycling efficiency. Chromium-containing residues are treated with sodium bicarbonate and sodium sulfite to reduce Cr(VI) to Cr(III), followed by precipitation as Cr(OH)₃ for safe disposal. Despite its efficacy, this method faces criticism due to chromium toxicity, necessitating stringent waste management protocols.

Catalytic Dehydrogenation of Hexanol

Catalyst Development and Performance Metrics

Dehydrogenation eliminates hydrogen from hexanol, producing this compound and hydrogen gas (H₂). Supported metal catalysts enhance activity and selectivity:

  • MgAl₂O₄/Al₂O₃ : At 280°C, this catalyst achieves 26.58% conversion with 78.85% selectivity but requires high energy input.

  • Cu(II)-ZnO/γ-Al₂O₃ : Optimized at 260°C, it improves conversion to 56.72% and selectivity to 82.15%.

  • Cu(I)/MgO : Superior performance at 250°C, yielding 59.33% conversion and 93.81% selectivity due to enhanced metal-support interactions.

Table 2: Comparative Analysis of Dehydrogenation Catalysts

CatalystTemperature (°C)Conversion (%)Selectivity (%)
MgAl₂O₄/Al₂O₃28026.5878.85
Cu(II)-ZnO/γ-Al₂O₃26056.7282.15
Cu(I)/MgO25059.3393.81

Process Intensification Strategies

Co-feeding nitrogen (0.05 L/min) reduces partial pressure of H₂, shifting equilibrium toward this compound production. Fixed-bed reactors operating at 12 g catalyst loading and 15 mL/h hexanol flow rate maximize surface contact, minimizing coking and catalyst deactivation.

Chemical Reactions Analysis

OH-Initiated Autoxidation Reactions

Hexanal undergoes rapid oxidation by hydroxyl radicals (OH), initiating autoxidation chains that yield highly oxygenated organic molecules (HOMs).

### H-Abstraction Channels
Theoretical calculations (RHF-RCCSD(T)-F12a/VDZ-F12//ωB97X-D/aug-cc-pVTZ) identify two dominant H-abstraction sites (Table 1):

H-Abstraction SiteBarrier Height (kcal/mol)Rate Coefficient (cm³ molec⁻¹ s⁻¹)Branching Ratio (%)
C1 (Aldehydic H)-0.582.84 × 10⁻¹²85.7
C4 (γ H)2.06.36 × 10⁻¹⁴8.3
  • C1 Channel : Aldehydic H abstraction forms a resonance-stabilized radical, enabling rapid 1,6 H-shifts (rate coefficient: 1.7×101s11.7 \times 10^{-1}\, \text{s}^{-1}) and subsequent O₂ addition.

  • C4 Channel : Non-aldehydic abstraction initiates functionalization via faster 1,6 H-shifts (8.6×101s18.6 \times 10^{-1}\, \text{s}^{-1}) .

### HOM Formation
Autoxidation produces monomers (e.g., C₆H₁₁O₇) and accretion products (e.g., C₁₂H₂₂O₉–₁₀) within 3 seconds in flow reactor experiments. Kinetic modeling confirms these timescales align with atmospheric conditions .

Acid-Catalyzed Particle-Phase Reactions

This compound reacts on sulfuric acid (H₂SO₄) aerosols, forming low-volatility products that enhance SOA growth.

### Aldol Condensation
Dominant at 75–96 wt% H₂SO₄ :
2C₅H₁₁CHOC₁₀H₁₈O(2-butyl 2-octenal)+H₂O2\, \text{C₅H₁₁CHO} \rightarrow \text{C₁₀H₁₈O} \, (\text{2-butyl 2-octenal}) + \text{H₂O}

  • Identified via ¹H-NMR (δ 9.45 ppm, aldehyde proton loss) and UV-VIS (absorption extending into visible light) .

### Hemiacetal Formation
Occurs at 30–96 wt% H₂SO₄ :
C₅H₁₁CHO+C₅H₁₁CH(OH)OC₁₂H₂₂O₂(hemiacetal)\text{C₅H₁₁CHO} + \text{C₅H₁₁CH(OH)O} \rightarrow \text{C₁₂H₂₂O₂} \, (\text{hemiacetal})

  • Characterized by FTIR (C–O–C stretch at 1,100 cm⁻¹) and GC–MS (m/z 142 fragment) .

Atmospheric Implications

  • Aerosol Growth : Acid-catalyzed reactions produce organic-rich aerosols (up to 88.4 wt% organic ) with reduced volatility .

  • Optical Properties : Aldol products absorb visible light, potentially influencing aerosol radiative forcing .

  • Rapid HOM Formation : Sub-3-second autoxidation timescales highlight this compound as a prompt SOA precursor in urban and biogenic environments .

This synthesis integrates mechanistic insights from quantum chemistry, flow reactor experiments, and particle-phase studies to elucidate this compound’s dual role in atmospheric chemistry.

Scientific Research Applications

Food Preservation

Hexanal has been extensively studied for its role in extending the shelf life of fruits and vegetables. Research demonstrates that this compound treatments can delay senescence and maintain quality during storage.

Case Study: Persimmon Storage

A study investigated the effects of this compound on 'MKÜ Harbiye' persimmon fruit. The findings indicated that a 0.04% this compound treatment significantly increased the storage period up to 120 days at low temperatures (0 °C) with high relative humidity (80-90%) compared to untreated controls. Key results included:

  • Quality Parameters : Treated fruits showed lower weight loss, reduced decay, and maintained firmness.
  • Chemical Composition : Higher levels of total phenols and antioxidant compounds were observed in treated fruits .
ParameterControlHEX-I (0.04%)HEX-II (0.08%)
Storage Duration (days)30120100
Weight Loss (%)1558
Firmness (N)5108
Total Phenols (mg/100g)508075

Agricultural Applications

This compound has been utilized as a pre-harvest treatment to improve the quality of various fruits, including mangoes and bananas.

Case Study: Mango Quality Improvement

In a study focusing on mangoes, this compound was applied as a pre-harvest spray at concentrations ranging from 800 µM to 2000 µM. The results indicated that:

  • Storage Life : this compound significantly extended the storage life of mangoes, with the optimal concentration being 1600 µM.
  • Quality Maintenance : Treated mangoes exhibited increased firmness and reduced decay incidence compared to untreated fruits .
Treatment Concentration (µM)Storage Duration (days)Decay Incidence (%)Firmness (N)
Control21205
80021186
160028108
200026157

Post-Harvest Applications

This compound is also effective as a post-harvest treatment for various fruits, enhancing their shelf life and quality.

Case Study: Banana Shelf Life Enhancement

Research conducted in Kenya evaluated the efficacy of this compound applied as a post-harvest dip for bananas. The study revealed that:

  • Shelf Life Extension : A dip in a solution containing this compound improved shelf life by up to nine days.
  • Physiological Effects : this compound treatment delayed respiration rates and ethylene production, critical factors in fruit ripening .
TreatmentShelf Life Extension (days)Respiration Rate (mg CO2/kg/h)
Control-25
This compound Dip (2.5 min)620
This compound Dip (5 min)918

Mechanism of Action

Hexanal exerts its effects through several mechanisms:

Antifungal Activity: this compound disrupts cell membrane synthesis and mitochondrial function in fungal spores, leading to increased reactive oxygen species production, reduced mitochondrial membrane potential, and DNA fragmentation . These changes induce apoptosis in the fungal cells.

Plant Defense: this compound inhibits the enzyme phospholipase D, which is involved in the ripening process of fruits. By inhibiting this enzyme, this compound delays ripening and extends the shelf life of fruits .

Comparison with Similar Compounds

Hexanal belongs to the aldehyde family, which includes structurally related compounds such as pentanal (C₅), heptanal (C₇), octanal (C₈), nonanal (C₉), and unsaturated analogs like (E)-2-hexenal. Below is a detailed comparison based on molecular properties, functional roles, and research findings.

Structural and Functional Differences

Table 1: Key Characteristics of this compound and Related Aldehydes
Compound Molecular Formula Key Functional Roles Odor Profile Occurrence & Applications References
This compound C₆H₁₂O Lipid oxidation marker, antimicrobial agent Grassy, green Fruits, meats, bakery products
(E)-2-Hexenal C₆H₁₀O Antimicrobial activity at lower concentrations (20 ppm) Fatty, green Fresh-cut produce, plant defense
Pentanal C₅H₁₀O Less abundant in food matrices; limited interactions Pungent Lipid oxidation byproduct
Heptanal C₇H₁₄O Secondary oxidation product; soapy aroma Citrus, herbal Meat, dairy, fermented foods
Nonanal C₉H₁₈O Higher odor threshold; less rancid impact Citrus, floral Rice, baked goods
Benzaldehyde C₇H₆O Almond-like aroma; distinct extraction trends Sweet, nutty Honeysuckle, bottle gourd

Key Research Findings

(a) Antimicrobial Activity
  • This compound exhibits bactericidal effects at 150 ppm against Listeria monocytogenes and extends the lag phase of E. coli . In contrast, (E)-2-hexenal achieves similar antimicrobial effects at just 20 ppm, likely due to its α,β-unsaturated structure enhancing reactivity .
(b) Role in Food Spoilage
  • This compound is a superior indicator of rancidity in bakery products, with concentrations >5 ppm producing detectable off-flavors . Nonanal and heptanal, though also oxidation products, have higher odor thresholds and contribute less to sensory degradation .
(c) Volatile Compound Interactions
  • In gas sensors, this compound detection is hindered by alcohols like 1-pentanol at low concentrations (5–10 ppm), but its signal dominates at 50 ppm . Ternary mixtures (e.g., this compound/1-octen-3-ol) reduce sensor sensitivity, highlighting competitive interactions among VOCs .
(d) Matrix-Specific Prevalence
  • This compound dominates volatile profiles in foods: Meat: 39–40% of total VOCs in duck meat . Fruits: Up to 3,310 μg/L in winter melon juice . Rice: Contributes >97% of odor activity values (OAVs) in aromatic varieties . Comparatively, octanal and nonanal are minor contributors, emphasizing this compound’s unique role in aroma chemistry .
(e) Stability and Reactivity
  • This compound oxidizes to hexanoic acid at elevated temperatures (22°C), reducing its efficacy in food preservation . Pentanal and heptanal show distinct behaviors in electrodialysis, likely due to differences in chain length and membrane interactions .

Industrial and Analytical Considerations

  • Food Preservation : this compound prolongs shelf life in fresh-cut apples and reduces peroxide values in cakes by 28 days when combined with antioxidants like RBE .
  • Sensor Technology: ZnO sensors detect this compound at 50 ppm in complex mixtures, but sensitivity drops in ternary systems (e.g., with 1-octen-3-ol) .
  • Extraction Efficiency : In honeysuckle, this compound’s peak area increases with temperature (up to 60°C), unlike benzaldehyde , which declines due to volatility differences .

Biological Activity

Hexanal, a six-carbon aldehyde, is a compound of significant interest due to its various biological activities and applications in food preservation, agriculture, and health. This article explores the biological activity of this compound, focusing on its toxicological effects, antimicrobial properties, and applications in extending the shelf life of fruits.

This compound is a colorless liquid with a characteristic fatty odor. It is naturally found in various fruits and vegetables and is produced during lipid oxidation. Its chemical structure allows it to interact with biological systems, influencing cellular processes and microbial growth.

Toxicological Effects

Research has shown that this compound can have adverse effects on human health, particularly as an indoor air pollutant. A study identified 56 differentially expressed genes related to pulmonary toxicity after exposure to this compound. Notably, 11 genes exhibited dose-dependent expression patterns associated with diseases such as cancer and respiratory disorders. The genes CCL12, DDIT4, KLF2, CEBPD, and ADH6 were highlighted as potential biomarkers for this compound exposure and risk assessment in pulmonary toxicity .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. It has been shown to inhibit the growth of fungi such as Botrytis cinerea, Monilinia fructicola, Sclerotinia sclerotiorum, and Alternaria alternata. In vitro studies indicated that exposure to this compound vapor at concentrations between 800 to 1,200 ppm resulted in complete inhibition of mycelial growth and spore viability in these pathogens .

Additionally, this compound affects the composition of cell membranes in bacteria like Listeria monocytogenes and Escherichia coli, leading to alterations in membrane-associated fatty acids and increased release of free fatty acids . This disruption can contribute to its effectiveness as a food preservative.

Applications in Food Preservation

This compound's ability to extend the shelf life of fruits is particularly valuable in agricultural practices. It has been used to delay senescence in fruits such as bananas by maintaining quality and reducing postharvest losses. A study indicated that banana farmers who were aware of this compound technology had a higher willingness to pay for its application compared to those who were not aware .

The mechanism through which this compound operates includes enzymatic inhibition that prevents discoloration and softening of fruits. Its efficacy as a fungicide further enhances its utility in postharvest treatment strategies .

Case Studies

Case Study 1: Pulmonary Toxicity Assessment

  • Objective: To evaluate the effects of this compound on gene expression related to pulmonary toxicity.
  • Findings: Exposure resulted in significant changes in gene expression linked to respiratory diseases.
  • Implications: this compound can serve as a marker for assessing exposure risks related to indoor air quality .

Case Study 2: Antifungal Efficacy

  • Objective: To assess the antifungal activity of this compound against common fruit pathogens.
  • Findings: Concentrations of 800 ppm effectively inhibited spore germination and mycelial growth.
  • Implications: this compound can be integrated into fruit packaging solutions to enhance shelf life while minimizing fungal contamination .

Summary Table: Biological Activities of this compound

Activity Effect Concentration Reference
ToxicityPulmonary gene expression changesVarious doses
AntimicrobialInhibition of fungal growth800 - 1200 ppm
Food PreservationDelays senescence in fruitsApplied as vapor treatment
Membrane InteractionAlters fatty acid composition in bacteriaSub-lethal doses

Q & A

How can researchers design experiments to evaluate hexanal's efficacy in delaying fruit ripening while controlling for confounding variables?

Answer:
To assess this compound's impact on fruit ripening, employ a Factorial Completely Randomized Design (FCRD) with variables such as this compound concentration (e.g., 600–1600 ppm), exposure duration (2–4 hours), and fruit type (e.g., bananas, guava). Measure physiological parameters:

  • Shelf life : Track days to senescence under ambient storage (e.g., 27°C) .
  • Firmness : Use penetrometers to quantify texture changes (e.g., initial firmness ~19.37 N dropping to ~9.75 N post-treatment) .
  • Respiration rate : Monitor CO₂ production via gas chromatography, noting peak activity on day 3 .
  • Total soluble solids (TSS) : Use refractometry to compare starch-to-sugar conversion (e.g., TSS of 6.86° Brix in treated vs. 13.85° Brix in controls) .
    Statistical analysis : Apply ANOVA to identify significant differences (p < 0.01) between treatments and controls .

What molecular mechanisms underlie this compound's antifungal activity against Aspergillus flavus, and how can conflicting data on its efficacy be resolved?

Answer:
this compound induces apoptosis in fungal spores via:

  • Mitochondrial disruption : Reduced membrane potential and increased ROS production .
  • Transcriptomic changes : Downregulation of genes involved in energy metabolism, DNA replication, and autophagy .
  • Morphological damage : Abnormal spore structure and DNA fragmentation .
    Contradiction resolution : Replicate studies using standardized spore viability assays (e.g., CFU counts) and validate gene expression via qRT-PCR. Cross-reference with proteomic data to confirm enzyme inhibition (e.g., phospholipase D) .

What advanced analytical methods are recommended for quantifying this compound in complex matrices like vegetable oils or protein-rich foods?

Answer:

  • Dynamic Headspace Sampling-GC/MS : Use Tenax TA adsorbent with a cooled injection system (−60°C) to focus this compound. Achieve LOD 3.3 ng/mL and LOQ 9.8 ng/mL .
  • ELISA for protein-bound this compound : Detect this compound-protein adducts using polyclonal antibodies, circumventing volatilization issues in protein-rich systems .
  • NIR spectroscopy : Measure carbonyl bands (e.g., 1720 cm⁻¹) for rapid, non-destructive lipid oxidation assessment .
    Validation : Correlate this compound levels with peroxide values (r > 0.68) and sensory scores to confirm reliability .

How can researchers optimize this compound vapor delivery systems for postharvest treatments across diverse fruit species?

Answer:

  • Chamber design : Use acrylic chambers (e.g., 27 L volume) with gas sampling ports for real-time GC-MS monitoring of this compound vapor concentrations .
  • Dose optimization : Conduct preliminary trials (e.g., 100–1400 µL/L for guava) to identify thresholds for efficacy without phytotoxicity .
  • Environmental controls : Maintain 30°C incubation to minimize this compound loss and lipid oxidation during treatment .
    Metrics : Prioritize vapor saturation time (e.g., 2 hours for bananas vs. 4 hours for tomatoes) to balance efficacy and condensation risks .

What experimental strategies can elucidate the structural basis of this compound's inhibition of phospholipase D (PLD) in fruit senescence?

Answer:

  • Enzyme kinetics : Measure PLD activity via spectrophotometric assays (e.g., hydrolysis of phosphatidylcholine) under varying this compound concentrations .
  • X-ray crystallography : Resolve PLD-hexanal binding sites using synchrotron radiation (e.g., 1.8 Å resolution) to identify hydrophobic interactions .
  • Gene expression : Quantify PLD mRNA levels in treated vs. untreated fruit using qRT-PCR with primers targeting conserved domains .

How do synergistic interactions between this compound and other volatiles (e.g., E-2-hexenal) enhance antimicrobial efficacy in food systems?

Answer:

  • Combinatorial assays : Test this compound (150 ppm) with E-2-hexenal (20 ppm) against Listeria monocytogenes using broth microdilution. Note bactericidal effects (4-log reduction) .
  • Mechanistic studies : Assess membrane integrity via propidium iodide uptake and ATP leakage assays .
  • Sensory compatibility : Evaluate aroma profiles using GC-olfactometry to ensure consumer acceptability .

What statistical models best predict this compound emissions from building materials, and how do polar interactions affect accuracy?

Answer:

  • Nonlinear emission models : Incorporate sorption/desorption asymmetry (e.g., slower this compound desorption from OSB) using Langmuir isotherm parameters .
  • Polarity adjustments : Account for hydrogen bonding between this compound and hydroxyl groups in cellulose via FTIR spectroscopy .
    Validation : Compare predicted vs. measured emissions using chamber tests (R² > 0.95) .

How can contradictory results in this compound's impact on olfactory responses be reconciled across studies?

Answer:

  • Standardized protocols : Use repeated-measure ANOVA for rise-time comparisons (e.g., 10–90% DC signal) across odorants (this compound vs. cineole) .
  • Bayesian analysis : Assess null hypothesis support (e.g., moderate BF for no this compound-trust correlation) to quantify evidence strength .

What methodologies validate this compound as a biomarker for lipid oxidation in heterogeneous food matrices?

Answer:

  • Multivariate regression : Correlate this compound levels (GC-MS) with TBARS (r = 0.56) and sensory WOF scores (r = 0.68) .
  • Accelerated storage trials : Compare this compound accumulation in oils under 30°C vs. 40°C to model activation energy (Eₐ) .

How can researchers address batch-to-batch variability in this compound's antifungal activity during agricultural field trials?

Answer:

  • QC/QA protocols : Standardize this compound purity (>99%) via GC-FID and store in amber vials at −20°C to prevent degradation .
  • Environmental monitoring : Log temperature/RH during application using data loggers and adjust dosages for field conditions (e.g., rainfall) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.